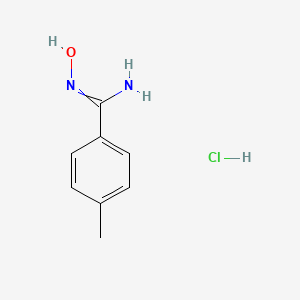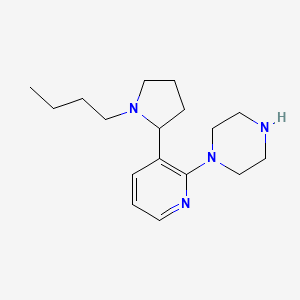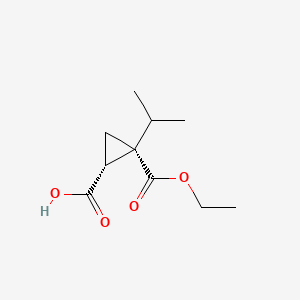
2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid involves several steps. One common synthetic route includes the reaction of 3-ethylisoxazole with a suitable thiol reagent under controlled conditions to form the desired thioether linkage . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Chemical Reactions Analysis
2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(((3-Ethylisoxazol-5-yl)methyl)thio)acetic acid can be compared with other similar compounds, such as:
2-(((3-Methylisoxazol-5-yl)methyl)thio)acetic acid: This compound has a similar structure but with a methyl group instead of an ethyl group on the isoxazole ring.
2-(((3-Propylisoxazol-5-yl)methyl)thio)acetic acid: This compound features a propyl group on the isoxazole ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-7(12-9-6)4-13-5-8(10)11/h3H,2,4-5H2,1H3,(H,10,11) |
InChI Key |
JIWIRCWSRKUMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)CSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)

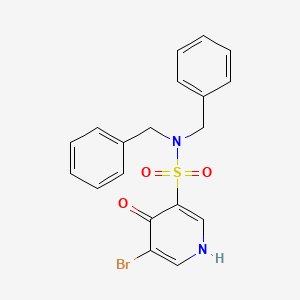
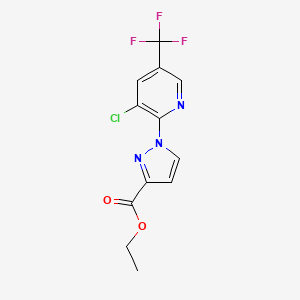
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
